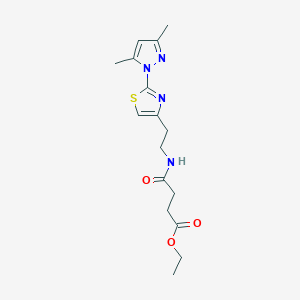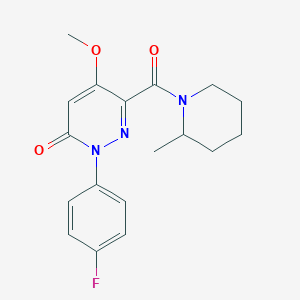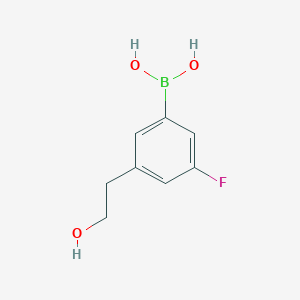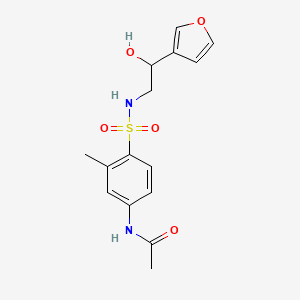![molecular formula C16H20N2O2 B2980365 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide CAS No. 2305306-08-3](/img/structure/B2980365.png)
3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide, also known as PAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PAC is a derivative of cyclohexylbenzamide and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide is not fully understood. However, studies have shown that 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the expression of pro-inflammatory cytokines. 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has been shown to have biochemical and physiological effects in different systems. In cancer cells, 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has been shown to induce cell cycle arrest and apoptosis. In animal models, 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has been shown to reduce inflammation and improve glucose metabolism. 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has also been shown to have antioxidant properties and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has several advantages for lab experiments, including its ease of synthesis and purification, stability, and versatility. 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide can be used as a building block in the synthesis of different compounds and materials. However, 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has some limitations, including its low solubility in water and some organic solvents, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide. One potential direction is the development of 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide-based MOFs with improved properties for gas storage, separation, and catalysis. Another direction is the study of the mechanism of action of 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide and its potential applications in the treatment of cancer and inflammatory diseases. Furthermore, the synthesis of 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide derivatives with improved solubility and bioavailability could lead to the development of new drugs with therapeutic potential.
Synthesemethoden
3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide can be synthesized using different methods, including the reaction of 3-aminocyclohexylbenzamide with acryloyl chloride in the presence of triethylamine. Another method involves the reaction of 3-cyano-4-fluorobenzamide with cyclohexylamine followed by the addition of acryloyl chloride. The yield and purity of 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide can be improved by using different solvents and purification methods.
Wissenschaftliche Forschungsanwendungen
3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has been shown to have anticancer and anti-inflammatory properties. 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. Furthermore, 3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide has been used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
3-[1-(prop-2-enoylamino)cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-14(19)18-16(9-4-3-5-10-16)13-8-6-7-12(11-13)15(17)20/h2,6-8,11H,1,3-5,9-10H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQWZIHPGROXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCCCC1)C2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2980283.png)

![7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide](/img/structure/B2980285.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2980292.png)
![N-(3,4-difluorophenyl)-5-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2980294.png)
![(Z)-4-cyano-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980295.png)



![3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2980301.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)
![4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one](/img/structure/B2980303.png)